molecular formula C17H17NO B1290247 1-Benzhydrylazetidine-3-carbaldehyde CAS No. 72351-37-2

1-Benzhydrylazetidine-3-carbaldehyde

Cat. No.: B1290247
CAS No.: 72351-37-2
M. Wt: 251.32 g/mol
InChI Key: HMXVLPIZABNUPW-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidine-3-carbaldehyde (1-BAC) is an important organic compound that has been studied extensively in the scientific community. It is a heterocyclic aldehyde, meaning it contains a carbon atom that is double-bonded to an oxygen atom, as well as a ring of other atoms. It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol. 1-BAC is used in many different scientific applications, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively used in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This characteristic can be harnessed in nanotechnology, polymer processing, and biomedical applications. The adaptable nature of such compounds suggests that 1-Benzhydrylazetidine-3-carbaldehyde could potentially be used as a versatile building block in these fields, offering a promising future for the development of new materials and technologies (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Chemistry

Compounds with heterocyclic structures, such as coumarins, have shown significant biological activities. Research on hydroxycoumarins, for example, indicates their importance due to their various chemical, photochemical, and biological properties. Given the structural uniqueness of this compound, it could be speculated that this compound may also possess unique biological activities that could be explored for pharmaceutical applications. The synthesis and reactivity of such compounds could lead to the development of new drugs or therapeutic agents (Yoda, 2020).

Flavor Chemistry in Foods

Branched chain aldehydes play a crucial role as flavor compounds in various food products. Research into the production and degradation of these compounds from amino acids sheds light on metabolic conversions, microbial composition, and the influence of food composition on flavor. Exploring the flavor properties of this compound could open new avenues in food science, particularly in understanding and controlling the formation of desirable aldehyde flavor compounds in food products (Smit, Engels, & Smit, 2009).

Catalysis and Synthetic Organic Chemistry

The development of novel synthetic methodologies, including transition-metal-catalyzed reactions, is crucial for advancing organic synthesis. Compounds like this compound could serve as substrates or intermediates in catalytic processes, enabling the synthesis of complex molecules with high efficiency and selectivity. Exploring its reactivity in reductive amination reactions employing hydrogen as a reducing agent could lead to the discovery of new pathways for amine synthesis, which is fundamental in the production of pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Safety and Hazards

When handling 1-Benzhydrylazetidine-3-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is recommended .

Relevant Papers Unfortunately, specific papers relevant to this compound are not provided in the sources retrieved .

Mechanism of Action

Mode of Action

These reactions can lead to changes in the compound’s structure and its interaction with its targets .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzhydrylazetidine-3-carbaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C to maintain its stability .

Properties

IUPAC Name

1-benzhydrylazetidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXVLPIZABNUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605716
Record name 1-(Diphenylmethyl)azetidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72351-37-2
Record name 1-(Diphenylmethyl)azetidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.27 g (8.96 mmoles) of 1-diphenylmethyl-3-hydroxymethylazetidine in 30 ml of dimethylsulfoxide are added 586 mg (0.67 equivalent) of phosphoric acid and 4.25 g (2.3 equivalents) of dicyclohexylcarbodiimide, and the mixture is stirred at room temperature overnight. The insoluble materials are filtered off, and the filtrate is alkalified with an aqueous sodium carbonate solution and extracted with ethyl acetate. The extract is reextracted three times with 14.9% aqueous sodium hydrogensulfite solution. The extract is alkalified with 10% aqueous sodium hydroxide solution and extracted with methylene chloride. The extract is dried and evaporated to yield 1.281 g of crude light yellow syrupy 1-diphenylmethyl-3-formylazetidine in 56.9% yield.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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